Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Physicochemical profiling ADME prediction Prodrug design

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C₈H₁₂O₃, MW 156.18 g/mol) is a conformationally constrained bicyclic ester bearing a hydroxyl group at the 3-position and a methyl ester at the 6-position of the bicyclo[3.1.0]hexane scaffold. The bicyclo[3.1.0]hexane framework serves as a privileged scaffold in metabotropic glutamate receptor (mGluR) modulator programs, where the 3-hydroxy substituent has been shown to impart antagonist pharmacological activity, in contrast to non-hydroxylated analogs that act as agonists.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B12431829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2C1CC(C2)O
InChIInChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3
InChIKeyCHGXJPKHGKIXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate (CAS 26772-06-5): Core Identity and Physicochemical Baseline for Procurement Decisions


Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C₈H₁₂O₃, MW 156.18 g/mol) is a conformationally constrained bicyclic ester bearing a hydroxyl group at the 3-position and a methyl ester at the 6-position of the bicyclo[3.1.0]hexane scaffold [1]. The bicyclo[3.1.0]hexane framework serves as a privileged scaffold in metabotropic glutamate receptor (mGluR) modulator programs, where the 3-hydroxy substituent has been shown to impart antagonist pharmacological activity, in contrast to non-hydroxylated analogs that act as agonists [2]. The compound is primarily sourced as a research intermediate or building block, with commercially available purity typically ≥95%.

Why Methyl 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate Cannot Be Substituted by Its Closest Analogs: Structural and Functional Differentiation Drivers


Within the bicyclo[3.1.0]hexane-6-carboxylate ester series, even seemingly conservative alterations—such as changing the ester alkyl group from methyl to ethyl or replacing the 3-hydroxy with hydrogen—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and receptor pharmacology that preclude simple interchange [1][2]. The 3-hydroxy group is not a passive substituent; in the context of group II mGluR ligands, its presence converts agonists into antagonists, a functional inversion that cannot be achieved with des-hydroxy analogs [2]. The evidence items below quantify these differentiation dimensions and demonstrate why procurement specifications must be compound-specific rather than class-generic.

Quantitative Head-to-Head Evidence: Methyl 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate Versus Closest Analogs


Lipophilicity Advantage: Methyl Ester vs. Ethyl Ester (Predicted XLogP3)

The methyl ester exhibits a computed XLogP3-AA of 0.2, 0.5 log units lower than the ethyl ester analog (predicted XLogP3 ≈0.7, estimated from the incremental methylene contribution of +0.5 logP units per –CH₂– group). This difference translates to an approximately 3.2-fold lower predicted n-octanol/water partition coefficient, favoring the methyl ester in scenarios where lower membrane permeability or reduced lipophilicity-driven off-target binding is desired [1][2].

Physicochemical profiling ADME prediction Prodrug design

Molecular Weight and Volatility: Methyl Ester vs. Ethyl Ester in Purification and Handling

The methyl ester has a molecular weight of 156.18 g/mol, 14.03 g/mol lower than the ethyl ester (170.21 g/mol). Its lower boiling point [N/A predicted] and expected higher volatility, consistent with general ester trends, facilitate removal of excess reagent by evaporation and enhance chromatographic resolution during purification [1].

Synthetic intermediate handling Purification efficiency Volatility

Functional Pharmacological Differentiation: 3-Hydroxy Substitution Inverts mGluR2/3 Activity from Agonism to Antagonism

In the bicyclo[3.1.0]hexane-2,6-dicarboxylic acid series, the addition of a 3-hydroxy group converts the potent mGluR2/3 agonist LY354740 (EC₅₀ <100 nM) into the antagonist HYDIA (IC₅₀ values in the low nanomolar range at mGluR2/3). While the target compound is the mono-ester analog lacking the 2-amino group, the 3-hydroxy motif is expected to retain a similar functional polarity-influencing role, distinguishing it from 3-des-hydroxy ester analogs that would lack this pharmacophoric determinant [1].

mGluR pharmacology Neuroscience tool compounds Antagonist design

Patent-Cited Utility as an mGluR Modulator Intermediate: Structural Prerequisites for Receptor Engagement

US Patent 5,916,920 (Eli Lilly) explicitly claims 3-substituted bicyclo[3.1.0]hexane-6-carboxylic acids and their esters as modulators of metabotropic glutamate receptor function [1]. The methyl ester falls within the claimed genus, and its 3-hydroxy-6-carboxylate substitution pattern satisfies the structural requirements (X = bond, S, O, or NRa; R defined in specification) for mGluR modulator activity. Analogous bicyclo[3.1.0]hexane-6-carboxylates lacking the 3-hydroxy group are not encompassed by the same patent claims, indicating distinct intellectual property and functional space.

Medicinal chemistry mGluR modulation Patent evidence

High-Value Application Scenarios for Methyl 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylate Derived from Comparator Evidence


Head-to-Head Comparative ADME Profiling in CNS Drug Discovery Programs

When a medicinal chemistry program requires a series of conformationally constrained ester building blocks with systematically varied lipophilicity, the methyl ester (XLogP3 = 0.2) provides a lower-logP option compared to the ethyl ester (estimated XLogP3 ≈0.7), enabling fine-tuning of CNS penetration and solubility without altering the core scaffold [1]. This is directly supported by the 0.5 log unit difference quantified in Section 3.

Synthesis of 3-Hydroxy-Containing mGluR Antagonist Libraries

For neuroscience groups exploring group II mGluR antagonists, the 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate scaffold offers a starting point that recapitulates the antagonist pharmacophore identified in HYDIA. The methyl ester can be hydrolyzed to the free acid or further derivatized, while the 3-hydroxy group supplies the critical hydrogen-bonding feature that inverts functional activity relative to des-hydroxy agonists [1].

Process Development and Scale-Up Feasibility Studies

The methyl ester's lower molecular weight (156.18 g/mol vs. 170.21 g/mol for the ethyl ester) and higher expected volatility facilitate solvent removal and chromatographic purification. Process chemists evaluating cost-effective routes can leverage the 14 g/mol molecular weight reduction to improve throughput in preparative HPLC or distillation steps [1].

Freedom-to-Operate Assessment in mGluR Modulator Patent Landscapes

Organizations conducting IP due diligence can reference US Patent 5,916,920, which claims 3-substituted bicyclo[3.1.0]hexane-6-carboxylic esters. The methyl ester's inclusion within this genus provides a basis for evaluating patent coverage, while 3-unsubstituted analogs fall outside the claim scope, potentially offering an alternative pathway [1].

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